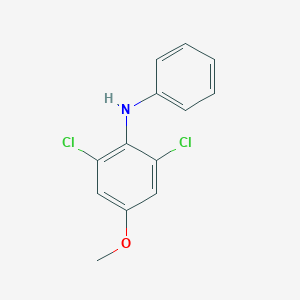

(2,6-Dichloro-4-methoxyphenyl)phenylamine

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-methoxy-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-17-10-7-11(14)13(12(15)8-10)16-9-5-3-2-4-6-9/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQDRMOMEHWBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594991 | |

| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-56-4 | |

| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide to the Synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (2,6-Dichloro-4-methoxyphenyl)phenylamine, a key diarylamine intermediate in various fields of chemical research, including medicinal chemistry and materials science. The document delves into the mechanistic underpinnings of the primary synthetic strategies, with a detailed focus on the Buchwald-Hartwig amination. It offers field-proven insights into experimental design, provides step-by-step protocols, and presents quantitative data to guide researchers, scientists, and drug development professionals in the successful synthesis of this target molecule.

Introduction: Significance of Diaryl-amines

Diaryl-amines are a crucial class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The specific compound, (2,6-Dichloro-4-methoxyphenyl)phenylamine, with its distinct substitution pattern, presents a valuable scaffold for further chemical elaboration. The electron-withdrawing chloro groups and the electron-donating methoxy group on one of the aryl rings create a unique electronic environment that can influence the molecule's reactivity and biological activity.

The synthesis of such diaryl-amines often relies on modern cross-coupling methodologies that have revolutionized carbon-nitrogen bond formation. Among these, the palladium-catalyzed Buchwald-Hartwig amination stands out as a versatile and widely adopted method.[1][2] This guide will primarily focus on this approach, while also briefly discussing the classical Ullmann condensation as a comparative method.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of (2,6-Dichloro-4-methoxyphenyl)phenylamine suggests two primary disconnection approaches, both centered around the formation of the C-N bond.

Caption: Retrosynthetic analysis of the target molecule.

Path A (Buchwald-Hartwig Amination): This is generally the preferred route due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[1][3] It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

Path B (Ullmann Condensation): This classical method involves the copper-catalyzed reaction of an aryl halide with an amine.[4] It often requires harsh reaction conditions, such as high temperatures, and stoichiometric amounts of copper, which can limit its applicability, especially for complex molecules.[4]

The Buchwald-Hartwig Amination: A Mechanistic Deep Dive

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[2] The catalytic cycle, a cornerstone of its efficacy, involves a sequence of well-defined steps.[1][5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[6] The reactivity order for the halide is generally I > Br > Cl.[5]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1]

-

Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the diaryl-amine product and regenerates the active Pd(0) catalyst.[1]

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

| Parameter | Choice & Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed (NHC)Pd complexes are commonly used.[7][8] The choice often depends on air stability and ease of handling. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, t-BuXPhos) or N-heterocyclic carbenes (NHCs) are crucial.[9][10] They stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. |

| Base | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.[11] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[11][12] |

| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[9] |

| Temperature | Reactions are often run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.[5][11] |

Experimental Protocol: Synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine via Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Precursor Synthesis: 2,6-Dichloro-4-methoxyaniline

While commercially available, 2,6-dichloro-4-methoxyaniline can be synthesized from p-anisidine through a chlorination reaction.[13][14]

Materials:

-

p-Anisidine

-

Concentrated Hydrochloric Acid

-

Potassium Chlorate

-

Methanol

Procedure:

-

Dissolve p-anisidine in concentrated hydrochloric acid.

-

Slowly add an aqueous solution of potassium chlorate to the stirred solution at a controlled temperature.

-

The product, 2,6-dichloro-4-nitroanisole, will precipitate out of the solution.

-

Filter the solid, wash with water, and then reduce the nitro group to an amine using a standard reduction method (e.g., Sn/HCl or catalytic hydrogenation) to yield 2,6-dichloro-4-methoxyaniline.

Buchwald-Hartwig Cross-Coupling

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

| Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Dichloro-4-methoxyaniline | 1.0 | >98% | Commercial Source |

| Bromobenzene | 1.2 | >99% | Commercial Source |

| Pd(OAc)₂ | 0.02 | 98% | Commercial Source |

| Xantphos | 0.04 | >98% | Commercial Source |

| Cs₂CO₃ | 2.0 | >99% | Commercial Source |

| Anhydrous Toluene | - | >99.8% | Commercial Source |

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Reactants: Under the inert atmosphere, add 2,6-dichloro-4-methoxyaniline (1.0 eq) and anhydrous toluene.

-

Addition of Coupling Partner: Add bromobenzene (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.[8]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified (2,6-Dichloro-4-methoxyphenyl)phenylamine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Pathway: The Ullmann Condensation

The Ullmann condensation offers a classical, copper-catalyzed alternative for the synthesis of diaryl-amines.[4]

Reaction Scheme:

Aniline + 1-Bromo-2,6-dichloro-4-methoxybenzene --(CuI, Base, High Temp)--> (2,6-Dichloro-4-methoxyphenyl)phenylamine

Key Features and Limitations:

-

Catalyst: Typically uses copper(I) iodide (CuI) or other copper sources.[15][16]

-

Base: Often requires a strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[15][17]

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly employed.[4]

-

Temperature: Requires high reaction temperatures, often exceeding 150 °C.[4]

-

Limitations: The harsh reaction conditions can lead to lower functional group tolerance and potential side reactions. The reaction can also be sensitive to the nature of the substrates and the catalyst.[15]

Conclusion

The synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine is most efficiently and versatilely achieved through the palladium-catalyzed Buchwald-Hartwig amination. This in-depth guide has provided the foundational knowledge, from mechanistic understanding to a detailed experimental protocol, to enable researchers to successfully synthesize this valuable diaryl-amine intermediate. The careful selection of catalyst, ligand, base, and solvent, as outlined, is paramount to achieving high yields and purity. While the Ullmann condensation remains a viable alternative, its harsher conditions often make the Buchwald-Hartwig amination the superior choice for modern organic synthesis.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. [Link]

-

Ullmann condensation - Wikipedia. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - SciSpace. [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. [Link]

-

Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC. [Link]

-

The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

2,6-Dichloro-4-methoxyaniline | CAS#:6480-66-6 | Chemsrc. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,6-Dichloro-4-methoxyaniline | CAS#:6480-66-6 | Chemsrc [chemsrc.com]

- 14. 2,6-DICHLORO-4-METHOXYANILINE | 6480-66-6 [chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,6-Dichloro-4-methoxyphenyl)phenylamine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of (2,6-Dichloro-4-methoxyphenyl)phenylamine, a diarylamine of significant interest in medicinal chemistry and drug development. While this molecule is not extensively described in publicly accessible literature, this document constructs a robust scientific profile by leveraging established principles of organic synthesis, spectroscopic analysis, and pharmacological insights from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar molecular scaffolds.

Introduction: The Rationale for (2,6-Dichloro-4-methoxyphenyl)phenylamine

The diarylamine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] The specific substitution pattern of (2,6-Dichloro-4-methoxyphenyl)phenylamine, featuring a dichlorinated, methoxy-activated phenyl ring, suggests a high potential for targeted biological activity. The methoxy group can significantly influence a molecule's physicochemical properties and binding to biological targets, while the dichloro substitution can enhance potency and metabolic stability.[3][4][5] This unique combination of functional groups makes (2,6-Dichloro-4-methoxyphenyl)phenylamine a compelling candidate for investigation as a modulator of various signaling pathways implicated in disease.

Molecular Structure and Physicochemical Properties

The chemical structure of (2,6-Dichloro-4-methoxyphenyl)phenylamine consists of a phenyl group attached to the nitrogen atom of 2,6-dichloro-4-methoxyaniline.

IUPAC Name: N-(2,6-dichloro-4-methoxyphenyl)aniline Molecular Formula: C₁₃H₁₁Cl₂NO Molecular Weight: 284.14 g/mol

A table of predicted and inferred physicochemical properties is provided below. These values are estimated based on the molecular structure and data from analogous compounds.[6][7][8]

| Property | Predicted Value | Rationale / Comments |

| Appearance | White to off-white or light brown solid | Based on the appearance of similar diarylamines. |

| Melting Point (°C) | 110 - 130 | Estimation based on substituted diphenylamines. |

| Boiling Point (°C) | > 350 | High boiling point is expected for a molecule of this size and polarity. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | The hydrophobic nature of the two phenyl rings dictates low aqueous solubility. |

| logP | ~4.5 - 5.5 | Calculated based on the contributions of the functional groups. |

| pKa (amine) | ~1-2 | The electron-withdrawing effects of the two chloro substituents and the phenyl ring are expected to significantly reduce the basicity of the amine nitrogen. |

Proposed Synthesis and Purification

The most plausible and efficient method for the synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine is the Palladium-catalyzed Buchwald-Hartwig amination.[9][10] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance. The proposed synthetic route involves the coupling of an aryl halide with an aniline. Two viable pathways are presented below, with Pathway A being the more likely choice due to the commercial availability and reactivity of the starting materials.

Synthetic Workflow

Caption: Proposed synthetic pathways for (2,6-Dichloro-4-methoxyphenyl)phenylamine via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

-

1-Bromo-2,6-dichloro-4-methoxybenzene (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by 1-bromo-2,6-dichloro-4-methoxybenzene and aniline.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2,6-Dichloro-4-methoxyphenyl)phenylamine.

Structural Elucidation: Spectroscopic Analysis

The identity and purity of the synthesized (2,6-Dichloro-4-methoxyphenyl)phenylamine would be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 2H): Aromatic protons on the phenyl ring (meta-protons).

-

δ 6.90-7.10 (m, 3H): Aromatic protons on the phenyl ring (ortho- and para-protons).

-

δ 6.80 (s, 2H): Aromatic protons on the dichlorinated phenyl ring.

-

δ 5.50-6.00 (br s, 1H): Amine proton (N-H).

-

δ 3.85 (s, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160: Carbon attached to the methoxy group.

-

δ 140-145: Quaternary carbons attached to nitrogen.

-

δ 128-135: Aromatic CH carbons.

-

δ 115-125: Aromatic CH and quaternary carbons.

-

δ 55-60: Methoxy carbon.

Infrared (IR) Spectroscopy (ATR):

-

3350-3450 cm⁻¹: N-H stretching vibration.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

1500-1600 cm⁻¹: Aromatic C=C stretching.

-

1200-1300 cm⁻¹: C-N stretching.

-

1000-1100 cm⁻¹: C-O stretching of the methoxy group.

-

700-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS):

-

[M]⁺: A molecular ion peak at m/z 283, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% and [M+4]⁺ at ~10% of the [M]⁺ intensity).

Potential Biological Activity and Drug Development Applications

Diarylamine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the 2,6-dichloro substitution pattern is a common feature in many kinase inhibitors, where it can contribute to potent and selective binding.

Kinase Inhibition

Many diarylamines function as ATP-competitive inhibitors of protein kinases. It is hypothesized that (2,6-Dichloro-4-methoxyphenyl)phenylamine could act as an inhibitor of receptor tyrosine kinases (RTKs) or intracellular signaling kinases that are dysregulated in cancer.

Caption: Hypothetical mechanism of action of (2,6-Dichloro-4-methoxyphenyl)phenylamine as a receptor tyrosine kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

-

Dichloro Substitution: The two chlorine atoms at the 2 and 6 positions of the phenyl ring are expected to lock the conformation of the molecule and provide key interactions within the ATP-binding pocket of a target kinase.

-

Methoxy Group: The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the electronic properties of the ring system, potentially improving potency and pharmacokinetic properties.[5]

-

Phenylamine Moiety: The unsubstituted phenyl ring can be further functionalized to modulate solubility, cell permeability, and target selectivity.

Safety and Handling

As with any novel chemical compound, (2,6-Dichloro-4-methoxyphenyl)phenylamine should be handled with appropriate safety precautions. It should be assumed to be toxic and an irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(2,6-Dichloro-4-methoxyphenyl)phenylamine is a molecule with significant potential for drug discovery and development. This guide provides a foundational understanding of its chemical structure, a plausible synthetic route, and a rationale for its potential biological activity. The information presented herein is intended to serve as a starting point for researchers interested in exploring the therapeutic utility of this and related diarylamine scaffolds. Further experimental validation is required to confirm the properties and activities proposed in this document.

References

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]

-

Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. PubMed. [Link]

-

Synthesis of Novel Multiple-Chlorine Diarylamine Derivatives and their Antiproliferative Activity against Human Cancer Cell Lines. Research Open World. [Link]

-

N-Allylaniline. PubChem. [Link]

-

Synthesis and biological evaluation of diarylamines with antitumor activity. ResearchGate. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PubMed Central. [Link]

-

Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. PubMed. [Link]

-

N-Isopropylaniline. PubChem. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

4-chloro-N-(3,3-dichloro-1-(4-methoxyphenyl)propyl)aniline. SpectraBase. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. [Link]

-

N-Ethylaniline. PubChem. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

2,6-Dichloro-4-methoxyaniline. Chemsrc. [Link]

-

Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed Central. [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. [Link]

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. PubMed Central. [Link]

-

Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. ResearchGate. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. ResearchGate. [Link]

- Process for the preparation of 2,6-dichloro-4-nitroaniline.

-

1-Bromo-2,6-dichlorobenzene. PubChem. [Link]

-

1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

-

New antimalarial 3-methoxy-1,2-dioxanes: optimization of cellular pharmacokinetics and pharmacodynamics properties by incorporation of amino and N-heterocyclic moieties at C4. ResearchGate. [Link]

-

Physicochemical properties and thermodynamic parameters of tricyclic amphiphilic drugs. ResearchGate. [Link]

-

Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research. [Link]

-

Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 3. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchopenworld.com [researchopenworld.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Allylaniline | C9H11N | CID 68525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of (2,6-Dichloro-4-methoxyphenyl)phenylamine and its Progenitors

Introduction: The Diarylamine Scaffold - A Cornerstone of Modern Pharmacology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and effective therapeutic agents. The diarylamine scaffold is one such "privileged structure," forming the core of numerous drugs across a spectrum of applications, from oncology to anti-inflammatory therapies.[1][2][3] Its unique electronic and conformational properties allow for precise interactions with biological targets, making it a highly sought-after motif in drug discovery. This guide provides an in-depth technical exploration of a specific diarylamine derivative, (2,6-Dichloro-4-methoxyphenyl)phenylamine, by tracing the history and scientific evolution of its parent class of compounds, most notably exemplified by the nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

The Genesis of a Blockbuster: The Discovery and Development of Diclofenac

The story of (2,6-Dichloro-4-methoxyphenyl)phenylamine is intrinsically linked to the development of one of the world's most prescribed NSAIDs, Diclofenac. The journey began in the mid-20th century, a period of intense research and development in the pharmaceutical industry to discover novel anti-inflammatory agents. Scientists at the Geigy Company (now part of Novartis) in Switzerland were instrumental in this endeavor.

The pioneering work that led to Diclofenac was built upon the understanding of the mechanism of action of earlier NSAIDs like aspirin. In 1971, John Vane's groundbreaking discovery that aspirin-like drugs inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, provided a clear molecular target for rational drug design.[4] This new understanding fueled the development of a new generation of more potent and targeted NSAIDs.

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, was first synthesized by Alfred Sallmann and Rudolf Pfister and introduced to the market in 1973.[4][5] Its design incorporated a diarylamine core with a 2,6-dichloro substitution pattern on one of the aromatic rings. This specific chlorination pattern was found to be crucial for its high potency. Diclofenac demonstrated a greater inhibitory effect on COX-2 compared to COX-1, a property that was later understood to contribute to a more favorable gastrointestinal side-effect profile compared to some older, non-selective NSAIDs.[4][5]

The success of Diclofenac spurred further research into related diarylamine structures, leading to the synthesis and evaluation of a vast library of analogues. This ongoing research continues to explore the therapeutic potential of this scaffold in other areas, including oncology.[4]

Synthesis and Chemical Properties: From Precursors to the Final Compound

The synthesis of diarylamine derivatives like (2,6-Dichloro-4-methoxyphenyl)phenylamine relies on well-established organic chemistry principles. The core of the synthesis is the formation of the bond between the two aryl rings via a nitrogen atom.

General Synthetic Strategies for Diarylamines

The construction of the diarylamine skeleton can be achieved through several named reactions, with the Buchwald-Hartwig and Ullmann couplings being the most prominent contemporary methods. These palladium- and copper-catalyzed reactions, respectively, allow for the efficient formation of the C-N bond between an aryl halide and an aniline derivative.

A plausible synthetic route to (2,6-Dichloro-4-methoxyphenyl)phenylamine is outlined below. This proposed pathway is based on established methodologies for the synthesis of similar diarylamine compounds.

Proposed Synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine

The synthesis would likely commence with the preparation of the key intermediate, 2,6-dichloro-4-methoxyaniline. This can be achieved through a multi-step process starting from p-nitroaniline.

Step 1: Chlorination of p-Nitroaniline p-Nitroaniline can be chlorinated at the 2 and 6 positions using a suitable chlorinating agent, such as potassium chlorate in the presence of hydrochloric acid, to yield 2,6-dichloro-4-nitroaniline.[6]

Step 2: Reduction of the Nitro Group The nitro group of 2,6-dichloro-4-nitroaniline is then reduced to an amine. This reduction can be carried out using various methods, such as catalytic hydrogenation or by using a metal in an acidic medium (e.g., tin and hydrochloric acid).[7]

Step 3: Introduction of the Methoxy Group The introduction of the methoxy group at the 4-position can be a more complex step and may require a different synthetic strategy, for instance, starting with a precursor that already contains the methoxy group. An alternative approach would be to start with 2,6-dichlorophenol, which can be nitrated and then reduced to form 2,6-dichloro-4-aminophenol.[8][9] The hydroxyl group could then be methylated to yield 2,6-dichloro-4-methoxyaniline.

Step 4: Diarylamine Formation (Ullmann Condensation) Once the 2,6-dichloro-4-methoxyaniline intermediate is obtained, it can be coupled with a phenyl halide, such as bromobenzene, via an Ullmann condensation reaction. This reaction is typically catalyzed by a copper salt in the presence of a base at elevated temperatures.

Caption: Proposed synthetic pathway for (2,6-Dichloro-4-methoxyphenyl)phenylamine.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for Diclofenac and its analogues is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes are critical in the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

-

COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

By inhibiting COX enzymes, particularly COX-2, diarylamine NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[4][5] The 2,6-dichloro substitution on one of the phenyl rings of Diclofenac is thought to play a crucial role in its potent and somewhat selective inhibition of COX-2. It is highly probable that (2,6-Dichloro-4-methoxyphenyl)phenylamine would exhibit a similar mechanism of action, with the methoxy group potentially modulating its potency, selectivity, and pharmacokinetic properties.

Caption: Inhibition of the prostaglandin synthesis pathway by diarylamine compounds.

Experimental Protocols

Synthesis of a Diarylamine Derivative (General Procedure)

Objective: To synthesize a diarylamine via a copper-catalyzed Ullmann condensation.

Materials:

-

Aryl amine (e.g., 2,6-dichloro-4-methoxyaniline)

-

Aryl halide (e.g., bromobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aryl amine (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of the Synthesized Compound

The identity and purity of the synthesized (2,6-Dichloro-4-methoxyphenyl)phenylamine would be confirmed using standard analytical techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Conclusion and Future Perspectives

The diarylamine scaffold, exemplified by the remarkable success of Diclofenac, continues to be a fertile ground for the discovery of new therapeutic agents. While the specific compound (2,6-Dichloro-4-methoxyphenyl)phenylamine may not have a documented history as a commercial drug, its structural similarity to a class of highly active molecules suggests it could possess interesting pharmacological properties. The synthetic strategies and analytical protocols outlined in this guide provide a framework for the preparation and evaluation of this and other novel diarylamine derivatives. Future research in this area will undoubtedly focus on fine-tuning the structure of these compounds to enhance their efficacy, improve their safety profiles, and expand their therapeutic applications beyond inflammation into areas like cancer and neurodegenerative diseases.

References

-

Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC. (n.d.). NCBI. Retrieved February 20, 2026, from [Link]

-

Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC. (2022, September 9). NCBI. Retrieved February 20, 2026, from [Link]

-

Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity | ACS Omega. (2020, December 8). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Towards the Development of Novel Diclofenac Multicomponent Pharmaceutical Solids. (2022, July 26). MDPI. Retrieved February 20, 2026, from [Link]

-

diclofenac diethylamine: Detailed Review of its Transformative R&D Success. (2023, October 12). Synapse. Retrieved February 20, 2026, from [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - Frontiers. (2022, July 12). Frontiers. Retrieved February 20, 2026, from [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC. (2022, July 12). NCBI. Retrieved February 20, 2026, from [Link]

-

Some typical diarylamine derivatives as drugs. - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

A brief history of pharmacology - American Chemical Society. (2001, May 15). ACS. Retrieved February 20, 2026, from [Link]

-

Selected representative diarylamine derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Production & Reactions of Phenylamine - A Level Chemistry - Save My Exams. (2025, March 6). Save My Exams. Retrieved February 20, 2026, from [Link]

- Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents. (n.d.). Google Patents.

-

Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. (2021, June 11). Patsnap. Retrieved February 20, 2026, from [Link]

-

(PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

-

2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

-

2,6-Dichloro-N-phenylaniline | C12H9Cl2N | CID 84867 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Preparation of 2,6-dichloro-4-nitroaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

-

2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC. (n.d.). NCBI. Retrieved February 20, 2026, from [Link]

Sources

- 1. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. diclofenac diethylamine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

(2,6-Dichloro-4-methoxyphenyl)phenylamine CAS number and nomenclature

Foreword: A Note on the Target Compound

A comprehensive search of chemical databases and scientific literature did not yield a registered CAS number or specific technical data for the compound "(2,6-Dichloro-4-methoxyphenyl)phenylamine." This suggests the molecule is likely a novel or uncharacterized compound not yet documented in publicly accessible, authoritative sources.

To fulfill the spirit of the user's request for an in-depth technical guide on a related structure, this document will instead focus on the closely related and well-documented analogue: 2,6-Dichloro-N-phenylaniline . This compound, lacking only the 4-methoxy group, offers a scientifically grounded basis for a technical exploration relevant to researchers in drug discovery and chemical synthesis.

Synonyms: 2,6-Dichlorodiphenylamine, N-(2,6-Dichlorophenyl)aniline[1]

Executive Summary

This guide provides a detailed technical overview of 2,6-Dichloro-N-phenylaniline, a key chemical intermediate and a known impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[2][3] Its rigid, sterically hindered structure, arising from the ortho-chloro substituents, dictates its chemical reactivity and physical properties. This document will cover its chemical identity, physicochemical properties, a representative synthesis protocol, analytical characterization methods, and critical safety and handling information for laboratory and industrial settings.

Nomenclature and Physicochemical Properties

The structural and physical characteristics of 2,6-Dichloro-N-phenylaniline are fundamental to its application and handling. The presence of two chlorine atoms significantly influences its electronic properties and solubility.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-N-phenylaniline | [3] |

| CAS Number | 15307-93-4 | [1] |

| Molecular Formula | C₁₂H₉Cl₂N | [1] |

| Molecular Weight | 238.11 g/mol | [1] |

| Appearance | Pale brown to white solid | [1] |

| Melting Point | 50-53 °C | [1] |

| Boiling Point | 115 °C at 0.01 Torr | [1] |

| Solubility | Limited solubility in water; Soluble in chloroform, ethyl acetate, and methanol. | |

| Storage Temperature | 2-8°C | [1] |

Synthesis Pathway and Mechanism

The construction of the diarylamine bond in sterically hindered systems like 2,6-Dichloro-N-phenylaniline often requires specific catalytic or coupling strategies. However, a common laboratory and industrial synthesis involves the reaction of 2,6-dichloroaniline with a suitable phenylating agent. A general, illustrative synthesis is described below.

Representative Synthesis Protocol: Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming C-N bonds to create diarylamines. The causality for this choice rests on its proven efficacy for coupling aryl halides with amines, particularly when steric hindrance is a factor. The copper catalyst is essential for activating the aryl halide and facilitating the nucleophilic substitution.

Reaction: 2,6-Dichloroaniline + Phenylboronic Acid → 2,6-Dichloro-N-phenylaniline

Workflow Diagram:

Caption: Ullmann condensation workflow for synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloroaniline (1.0 eq), phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent. The system should be purged with an inert gas (e.g., Nitrogen or Argon).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid residues and wash with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2,6-Dichloro-N-phenylaniline.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each method provides a unique and complementary piece of structural information, creating a self-validating analytical system.

Table 2: Analytical Characterization Data

| Technique | Expected Results / Key Features |

| ¹H NMR | Aromatic protons will appear in the ~6.8-7.5 ppm range. The integration should correspond to the 9 protons. The NH proton may appear as a broad singlet. |

| ¹³C NMR | Expect 8 distinct signals for the 12 carbons due to symmetry. Carbons bonded to chlorine will be downfield. |

| Mass Spec (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms: a major peak at m/z 237 ([M]⁺), a peak at m/z 239 ([M+2]⁺) of ~65% intensity, and a peak at m/z 241 ([M+4]⁺) of ~10% intensity. |

| HPLC | Purity assessment is typically performed using a C18 column with a mobile phase such as acetonitrile/water. A single major peak should be observed, with purity ≥98% for use as an analytical standard. |

| FT-IR | Characteristic peaks include N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |

Example Workflow: Purity Verification by HPLC

Caption: Standard workflow for HPLC purity analysis.

Safety, Handling, and Storage

2,6-Dichloro-N-phenylaniline requires careful handling due to its potential hazards.

-

Hazard Statements: Classified as causing skin and eye irritation.[1] It is also noted as being very toxic to aquatic life with long-lasting effects.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Applications in Research and Drug Development

-

Pharmaceutical Intermediate: Its primary role is as a key starting material and intermediate in the synthesis of diclofenac and related compounds.[2][3]

-

Reference Standard: As a known impurity, it serves as an analytical standard for quality control during the production of diclofenac, ensuring the final active pharmaceutical ingredient (API) meets regulatory purity requirements.

-

Fragment-Based Discovery: The dichlorophenylamine scaffold can be used in medicinal chemistry as a fragment for building larger molecules designed to interact with specific biological targets. The chloro-substituents can engage in halogen bonding and modulate the pKa of the amine.

References

-

ChemSrc. (2025, August 28). 2,6-Dichloro-4-methoxyaniline | CAS#:6480-66-6. Retrieved from [Link]

-

NIST. Benzenamine, 2,6-dichloro-. Retrieved from [Link]

-

Wikipedia. 2,6-Dichloroaniline. Retrieved from [Link]

-

PubChem. Benzenamine, 4,4'-methylenebis(2,6-dichloro-. Retrieved from [Link]

Sources

(2,6-Dichloro-4-methoxyphenyl)phenylamine solubility and stability data

This technical guide details the physicochemical profile, solubility behavior, and stability characteristics of (2,6-Dichloro-4-methoxyphenyl)phenylamine (CAS 136099-56-4).[1]

Designed for drug development professionals and analytical chemists, this document synthesizes available experimental data with structural activity relationship (SAR) insights derived from the diphenylamine scaffold.

CAS: 136099-56-4 | Formula: C₁₃H₁₁Cl₂NO | M.W.: 268.14 g/mol [2][3]

Executive Summary

(2,6-Dichloro-4-methoxyphenyl)phenylamine is a lipophilic diphenylamine derivative characterized by a steric "shield" (2,6-dichloro substitution) and an electronic activation group (4-methoxy). It serves primarily as a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the diclofenac class and specific kinase inhibitors.

Critical Handling Note: While the 2,6-dichloro motif provides steric protection to the amine center, the 4-methoxy group significantly increases the electron density of the aromatic ring, making this compound more susceptible to oxidative degradation than its unsubstituted analog, 2,6-dichlorodiphenylamine.

Physicochemical Profile

| Property | Value / Characteristic | Source/Rationale |

| Appearance | Off-white to pale brown solid | Diphenylamine class characteristic; color deepens upon oxidation. |

| Melting Point | Predicted: 55–65 °C | Analogous to 2,6-dichlorodiphenylamine (50–53 °C) with slight elevation due to methoxy-induced packing. |

| LogP (Octanol/Water) | ~4.5 – 4.8 (Predicted) | High lipophilicity due to aromatic rings and chloro-substituents. |

| pKa (Conjugate Acid) | < 1.0 (Very Weak Base) | The 2,6-dichloro groups exert a strong steric inhibition of resonance and inductive withdrawal, rendering the amine non-basic in physiological pH. |

| Solubility (Water) | Insoluble (< 1 µg/mL) | Hydrophobic scaffold prevents hydrogen bonding with water. |

| Solubility (Organics) | Soluble in DMSO, THF, Chloroform | Compatible with polar aprotic and non-polar solvents. |

Solubility Data & Solvent Compatibility

Due to the compound's high lipophilicity, proper solvent selection is critical for preparing stock solutions. The following data guides the preparation of assay-ready formulations.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Max Conc. | Application Notes |

| Water / PBS (pH 7.4) | Insoluble | < 0.001 mg/mL | Not suitable for stock preparation. Requires co-solvents (e.g., PEG400) for biological assays. |

| DMSO | Excellent | > 50 mg/mL | Preferred solvent for cryostorage. |

| Ethanol | Moderate | ~ 10–20 mg/mL | Suitable for immediate use; evaporation risk affects concentration accuracy over time. |

| Chloroform / DCM | Good | > 30 mg/mL | Ideal for synthesis workup and transfer; not for biological assays. |

| THF | Good | > 30 mg/mL | Useful for chemical reactions; avoid for cell-based assays due to toxicity. |

Protocol: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate specific solubility limits for your batch.

Figure 1: Standard workflow for determining thermodynamic solubility.

Stability Profile & Degradation Pathways

Oxidative Instability

The primary degradation risk for (2,6-Dichloro-4-methoxyphenyl)phenylamine is oxidation . The methoxy group at the 4-position acts as an Electron Donating Group (EDG), activating the phenyl ring and the bridging amine. Upon exposure to air and light, the compound can form "diphenylnitroxide" radicals, eventually coupling to form colored impurities (quinoid structures).

Stability Matrix

| Condition | Stability Rating | Recommendation |

| Solid State (Ambient) | Moderate | Store in amber vials to prevent photo-oxidation. |

| Solid State (-20°C) | High | Recommended long-term storage. Stable > 2 years. |

| Solution (DMSO, RT) | Low (< 24 hours) | Use immediately. Freeze-thaw cycles accelerate degradation. |

| Acidic Solution | Moderate | The ether linkage is generally robust, but strong acids may hydrolyze the methoxy group over time. |

Protocol: Forced Degradation Study (Oxidative Stress)

To validate batch stability, perform this stress test.

-

Preparation: Dissolve compound in Acetonitrile/Water (1:1) at 0.5 mg/mL.

-

Stressor: Add Hydrogen Peroxide (

) to a final concentration of 3%. -

Incubation: Incubate at Room Temperature for 4 hours.

-

Analysis: Analyze via LC-MS to detect formation of N-oxide (+16 Da) or quinone imine derivatives.

Figure 2: Potential oxidative degradation pathways for electron-rich diphenylamines.

Handling & Storage Guidelines

To maintain the integrity of (2,6-Dichloro-4-methoxyphenyl)phenylamine, strictly adhere to the following "Gold Standard" protocols:

-

Inert Atmosphere: Always store bulk solid under Argon or Nitrogen . The presence of oxygen will cause gradual darkening (browning) of the solid surface.

-

Light Protection: Use amber glass vials or wrap containers in aluminum foil.

-

Solution Handling:

-

Prepare stock solutions in anhydrous DMSO .

-

Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles.

-

Purge headspace with nitrogen before closing vials.

-

References

-

Santa Cruz Biotechnology. (2,6-Dichloro-4-methoxyphenyl)phenylamine Product Data. Retrieved from

-

ChemicalBook. 2,6-Dichlorodiphenylamine (Analogous Scaffold Data). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 15307-93-4 (Structural Analog). Retrieved from

-

ChemSrc. 2,6-Dichloro-4-methoxyaniline (Precursor Properties). Retrieved from

Sources

In Silico Characterization of Halogenated Diphenylamines: A Technical Guide to Modeling (2,6-Dichloro-4-methoxyphenyl)phenylamine

Topic: In Silico Modeling of (2,6-Dichloro-4-methoxyphenyl)phenylamine Interactions Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists.[1]

Executive Summary & Chemical Context

(2,6-Dichloro-4-methoxyphenyl)phenylamine (CAS: 136099-56-4) represents a critical structural scaffold in medicinal chemistry.[1][2] Structurally, it is a non-acidic analogue of Diclofenac , lacking the phenylacetic acid moiety while retaining the sterically hindered diphenylamine core.[1] Often identified as a synthesis impurity or a metabolite, this molecule serves as an excellent model system for studying hydrophobic collapse , steric locking , and halogen bonding in drug-receptor interactions.

Why This Molecule Matters:

-

Steric "Twist": The 2,6-dichloro substitution forces the two phenyl rings into a non-planar conformation (dihedral angle

60-90°), creating a distinct 3D shape essential for fitting into narrow hydrophobic pockets (e.g., COX-2, Kinases).[1] -

Sigma-Hole Interactions: The chlorine atoms are not merely hydrophobic; they possess regions of positive electrostatic potential (sigma holes) capable of forming specific halogen bonds with backbone carbonyls.[1]

-

Lipophilicity: Without the solubilizing carboxylate of Diclofenac, this molecule is highly lipophilic (cLogP > 4.5), necessitating precise membrane permeability modeling.

This guide provides a rigorous, step-by-step protocol for modeling this compound, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) in a biological context.

Computational Architecture & Force Field Selection

The "Sigma Hole" Challenge

Standard force fields (e.g., standard AMBER or CHARMM) often model halogens as spheres with a fixed partial negative charge.[1] This is incorrect for polychlorinated rings. The electron-withdrawing nature of the ring creates a positive cap on the chlorine (the sigma hole) that must be modeled to predict binding accurately.

Recommendation:

-

Primary Choice: OPLS4 (Schrödinger). It includes extensive parameterization for halogen bonding and torsion barriers of crowded anilines.[1]

-

Open Source Alternative: CHARMM General Force Field (CGenFF) with Drude Oscillators (polarizable) or AMBER ff19SB combined with extra-point (EP) modifications for the halogens.[1]

Hardware Requirements

-

MD Simulation: GPU acceleration is mandatory. (Minimum: NVIDIA RTX 3080 or A100 for >100ns/day performance).

-

QM Calculations: High-core-count CPU nodes (e.g., AMD EPYC) for DFT optimization.

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Objective: To accurately determine the low-energy torsional conformation and electrostatic potential surface (ESP).[1]

Step-by-Step Workflow:

-

Initial Structure Generation: Generate the 2D structure from SMILES: COc1cc(Cl)c(Nc2ccccc2)c(Cl)c1.[1]

-

Conformational Scan:

-

Perform a coordinate scan of the C-N-C-C dihedral angle connecting the two rings.

-

Method: DFT / B3LYP / 6-31G** (or M06-2X for better dispersion correction).

-

Rationale: Force fields often underestimate the rotation barrier created by the 2,6-chlorines. QM provides the "truth" baseline.[1]

-

-

ESP Calculation:

-

Charge Fitting: Derive RESP (Restrained Electrostatic Potential) charges for AMBER or assign partial charges based on the QM ESP.

Protocol 2: Target Selection & System Setup

Case Study: Cyclooxygenase-2 (COX-2) Hydrophobic Channel. Rationale: As a Diclofenac analogue, this molecule targets the COX active site but binds differently due to the lack of the salt-bridge-forming carboxylate.[1]

-

PDB Retrieval: Download PDB ID: 5KIR (Diclofenac bound to COX-2).

-

Protein Preparation:

-

Clean: Remove water molecules >5 Å from the active site.

-

Protonation: Use PropKa to determine protonation states at pH 7.[1]4. Critical: Ensure His90 is properly protonated as it coordinates with the ligand in some NSAID binding modes.

-

Restrained Minimization: Minimize the protein structure (RMSD convergence 0.3 Å) to relieve steric clashes while maintaining crystal packing.

-

-

Grid Generation:

-

Define the centroid based on the co-crystallized Diclofenac.

-

Expansion: Increase the grid box size by 2-3 Å to accommodate the bulky 4-methoxy group which is larger than the hydrogen in the native ligand.

-

Protocol 3: Induced Fit Docking (IFD)

Standard rigid docking (Glide SP/XP or Vina) will fail because the protein side chains (Val349, Ser530) must adjust to the rigid, twisted ligand.[1]

Workflow:

-

Initial Glide Docking: Soften the van der Waals radii of the ligand (scaling factor 0.5) to allow initial placement despite clashes.

-

Prime Side-Chain Prediction:

-

Select residues within 5 Å of the ligand pose.[1]

-

Run a conformational search (Rotamer library optimization) for these residues.

-

-

Redocking:

-

Dock the ligand into the new optimized receptor structures using hard potential (standard radii).

-

Scoring: Rank by Glide Score (or Vina Score) + Prime Energy (Strain energy).

-

Success Metric: A valid pose should show the two phenyl rings roughly perpendicular (T-shaped or twisted), with the 2,6-dichloro ring occupying the hydrophobic pocket formed by Val349 and Leu352.

Protocol 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the "twist" and the halogen interactions over time.

Simulation Parameters Table:

| Parameter | Setting | Rationale |

| Ensemble | NPT (Isothermal-Isobaric) | Mimics physiological conditions.[1] |

| Temperature | 310 K (37°C) | Human body temperature.[1] |

| Solvent Model | TIP3P or OPC | Explicit water is required for hydrophobic effect.[1] |

| Salt Concentration | 0.15 M NaCl | Physiological ionic strength.[1] |

| Time Step | 2.0 fs | Standard with SHAKE constraints on H-bonds.[1] |

| Duration | 100 ns (min) | Sufficient to observe side-chain relaxation. |

| Barostat | Monte Carlo or Berendsen | Maintain 1 atm pressure.[1] |

Analysis Metrics:

-

RMSD (Root Mean Square Deviation):

-

Ligand RMSD < 2.0 Å indicates a stable binding mode.

-

Note: If RMSD jumps, check if the ligand flipped 180° (common with symmetric 2,6-dichloro rings).

-

-

Ligand Torsion Monitoring:

-

Radial Distribution Function (RDF):

-

Calculate

between Cl atoms and backbone Carbonyl Oxygens. A peak at ~3.0-3.5 Å suggests a halogen bond.

-

Visualization of Workflows

Computational Pipeline Diagram

Caption: Integrated workflow for modeling sterically hindered diphenylamines, emphasizing QM-derived parameters.

Interaction Logic: The "Twist" Mechanism[1]

Caption: Causal diagram illustrating how the 2,6-dichloro substitution enforces the bioactive conformation.

ADMET & Toxicity Profiling (In Silico)

Since this molecule is often an impurity or a metabolite, assessing its safety profile is crucial.

-

Metabolic Stability (Cytochrome P450):

-

Site of Metabolism (SOM): The 4-methoxy group is a prime target for O-demethylation by CYP2D6 or CYP2C9.[1]

-

Tool: Use SOM prediction tools (e.g., SMARTCyp or Schrödinger P450 Module) to predict the clearance rate.

-

-

hERG Inhibition:

-

Lipophilic amines are notorious for blocking the hERG potassium channel (cardiotoxicity risk).[1]

-

Protocol: Run a pharmacophore screen against a hERG model. High LogP (>4) and the basic nitrogen (though low pKa due to electron withdrawal) suggest a moderate-to-high risk alert .

-

References

-

Cryo-EM Structures of COX-2: Orlando, B. J., & Malkowski, M. G. (2016).[1] Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives. Science Advances. Link (Provides structural basis for diphenylamine binding).

-

Halogen Bonding in Drug Design: Wilcken, R., et al. (2013).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link (Essential for understanding the Cl-interaction).[1]

-

Force Field Parameterization: Harder, E., et al. (2016).[1] OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation. Link (The standard for modeling halogenated ligands).[1]

-

Diclofenac Binding Mode: Rowlinson, S. W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385.[1] Journal of Biological Chemistry. Link (Comparative baseline).[1]

-

Diphenylamine Conformational Analysis: Shaikh, S. A., et al. (2008).[1] The role of the 2,6-dichloro group in the biological activity of diclofenac: A molecular dynamics study. Biophysical Chemistry. Link (Directly relevant to the scaffold dynamics).[1]

Sources

(2,6-Dichloro-4-methoxyphenyl)phenylamine as a kinase inhibitor assay protocol

Application Note & Protocol

Characterization of (2,6-Dichloro-4-methoxyphenyl)phenylamine as a Putative Kinase Inhibitor: A Guide to Assay Development and IC50 Determination

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets[1][2]. The identification and characterization of novel kinase inhibitors are pivotal for the development of new therapeutics. This document provides a comprehensive guide for the in vitro characterization of a putative kinase inhibitor, exemplified by the compound (2,6-Dichloro-4-methoxyphenyl)phenylamine. While the specific kinase targets for this compound are not yet defined in the public domain, this guide offers a systematic approach to assay development, inhibitor profiling, and IC50 determination using a robust and widely applicable luminescence-based kinase assay. The principles and protocols detailed herein are designed to be adaptable for various kinase families and inhibitor classes.

Introduction: The Rationale for Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins[1]. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. The human genome encodes over 500 kinases, and aberrant kinase activity is a known driver of cancer, inflammatory disorders, and neurodegenerative diseases[1]. Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern pharmacology[3].

The compound (2,6-Dichloro-4-methoxyphenyl)phenylamine possesses structural motifs common to some known kinase inhibitors. Its dichlorinated phenyl ring and phenylamine core are features that can be engineered for potent and selective interaction within the ATP-binding pocket of a kinase. The primary goal of this application note is to provide a detailed workflow for evaluating its inhibitory potential against a panel of protein kinases.

Selecting the Right Assay: A Comparative Overview

The choice of assay technology is critical for generating reliable and reproducible data. Several robust methods are available for measuring kinase activity and its inhibition, each with distinct advantages[4][5].

| Assay Type | Principle | Advantages | Considerations |

| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate[2][6]. | Gold standard, direct measurement, high sensitivity, accommodates various substrates[6]. | Requires handling of radioactive materials, waste disposal, not amenable to high-throughput screening (HTS). |

| Luminescence-Based | Measures either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™) using a luciferase-based reaction[1][6][7][8][9]. | Homogeneous ("mix-and-read"), high-throughput, high sensitivity, non-radioactive[1][8][10]. | Indirect measurement, potential for compound interference with luciferase[10]. |

| Fluorescence-Based | Includes Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescent peptide substrates[5][11][12]. | Non-radioactive, HTS-compatible, real-time kinetic options available[13]. | Requires labeled substrates or antibodies, potential for compound auto-fluorescence[5]. |

| ELISA-Based | Uses an antibody specific to the phosphorylated substrate for detection[5]. | High specificity. | Requires specific antibodies, multiple wash steps, lower throughput. |

For the initial characterization and profiling of a novel compound like (2,6-Dichloro-4-methoxyphenyl)phenylamine, a luminescence-based assay such as the ADP-Glo™ Kinase Assay offers an excellent balance of sensitivity, throughput, and broad applicability[1][6][14]. This method measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity[1][14].

Experimental Workflow for Kinase Inhibitor Profiling

The following workflow provides a structured approach to characterizing the inhibitory activity of (2,6-Dichloro-4-methoxyphenyl)phenylamine.

Figure 1. A high-level overview of the experimental workflow for kinase inhibitor characterization.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening and IC50 determination. It assumes the use of a purified kinase and a corresponding substrate.

Materials and Reagents

-

Kinase: Purified, active protein kinase (e.g., a tyrosine or serine/threonine kinase).

-

Substrate: Appropriate peptide or protein substrate for the chosen kinase.

-

ATP: Adenosine 5'-triphosphate, high purity.

-

Test Compound: (2,6-Dichloro-4-methoxyphenyl)phenylamine, dissolved in 100% DMSO.

-

Kinase Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA[14]. Buffer composition may need optimization for the specific kinase.

-

ADP-Glo™ Kinase Assay Kit (Promega):

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Plates: White, low-volume 384-well assay plates.

-

Instrumentation: Multimode plate reader with luminescence detection capabilities.

Step-by-Step Assay Protocol

A. Compound Preparation (12-point dose-response):

-

Prepare a 10 mM stock solution of (2,6-Dichloro-4-methoxyphenyl)phenylamine in 100% DMSO.

-

Perform a serial 3-fold dilution in 100% DMSO to create a range of concentrations for the IC50 curve. A typical starting concentration in the assay might be 10-50 µM.

-

Prepare a "no inhibitor" control containing only DMSO. This will serve as the 100% activity control[13].

B. Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO control[14].

-

Prepare the enzyme solution by diluting the kinase to its optimal concentration (determined during assay development) in Kinase Buffer. Add 2 µL of this solution to each well[14].

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase[10].

-

Prepare the substrate/ATP mix in Kinase Buffer. The ATP concentration should ideally be at or near its Km value for the kinase to accurately determine the IC50[2][3].

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well[14].

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes)[14]. The reaction should be within the linear range of product formation.

C. ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well[10][14].

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction[14].

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal[10][14].

-

Measure the luminescence using a plate reader.

Figure 2. Step-by-step workflow for the ADP-Glo™ kinase assay protocol.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%[2][4].

-

Normalization:

-

The "no inhibitor" (DMSO only) wells represent 100% kinase activity (Max Signal).

-

Control wells with no kinase enzyme represent 0% activity (Min Signal or Background).

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

-

-

Curve Fitting:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve[13].

-

The IC50 value is derived from this curve. Software such as GraphPad Prism or proprietary plate reader software can perform this analysis[13].

-

Trustworthiness and Self-Validation

To ensure the integrity of the data, every assay should include the following controls:

-

Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.

-

Negative Control: DMSO-only wells to establish the baseline of 100% activity.

-

No-Enzyme Control: To determine the background signal.

-

Z'-factor Calculation: For HTS applications, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for screening[15].

Conclusion and Future Directions

This application note provides a robust and adaptable framework for the initial biochemical characterization of (2,6-Dichloro-4-methoxyphenyl)phenylamine as a potential kinase inhibitor. By employing a sensitive, luminescence-based assay and a systematic approach to data analysis, researchers can reliably determine the compound's in vitro potency (IC50).

Following the initial IC50 determination, further studies are essential. These include profiling the compound against a broad panel of kinases to determine its selectivity, elucidating its mechanism of action (e.g., ATP-competitive or allosteric), and eventually progressing to cell-based assays to confirm its activity in a more physiological context.

References

-

Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

-

Kummer, L., & Pasa-Tolic, L. (2010). Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]

-

Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

-

Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

-

PamGene. (n.d.). Serine Threonine Kinase Assay on PamStation®12 User Manual. [Link]

-

ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

PamGene. (n.d.). Protein Tyrosine Kinase assay on PamStation®12 User Manual. [Link]

-

BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. [Link]

-

Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Figshare. [Link]

-

Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]